molecular formula C11H11BrN2 B8471932 2,3-Dihydro-6-bromo-7-methyl-1H-pyrrolo[1,2-a]benzimidazole

2,3-Dihydro-6-bromo-7-methyl-1H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B8471932
M. Wt: 251.12 g/mol
InChI Key: ZZEQVSOVJSFRMV-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-bromo-7-methyl-1H-pyrrolo[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

6-bromo-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C11H11BrN2/c1-7-5-10-9(6-8(7)12)13-11-3-2-4-14(10)11/h5-6H,2-4H2,1H3

InChI Key

ZZEQVSOVJSFRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C3N2CCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1 q (5.81 mmol) of 22 in 30 mL of qlacial acetic acid, heated at 100°, was added 300 μl of bromine in 3 mL glacial acetic acid. After the addition, the reaction mixture was heated at 100°-110° C. for 4 hours. The cooled reaction mixture was diluted with I00 mL of water and neutralized with aqueous sodium bicarbonate. The product crystallized from solution as a light yellow solid. Yield upon drying the collected solid Was 1.37 g (88%). Recrystallization from chloroform/hexane afforded analytically pure 23: mp 167°-170° C.; TLC (chloroform/methanol, [90:10]), Rf =0.56, IR(KBr pellet), 2949, 2929, 1581, 1521, 1482, 1461, 1448, 1418, 1291, 872 cm-1 ; 1H NMR (dimethyl sulfoxide-d6) δ71, and 7.43 (2 H, 2× s, aromatic protons), 4.04 (2 H, t, J~7 Hz, C(1) methylene), 2.91 (2 H, t, J~7 Hz), C(3) methylene), 2.59 (2 H, quintet, J~7 Hz, C(2) methylene), 2.39 (3 H, s, 7-methyl); mass spectrum (EI mode) m/z 250 and 252 (P+, 79Br and P+, 81Br), 171 (P+ -Br). Anal. Calcd for C11H11BrN2.0.25 H2O: C, 51.47; H, 4.31; N, 10.91. Found: C, 51.56; H, 4.24; N, 10.78.
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